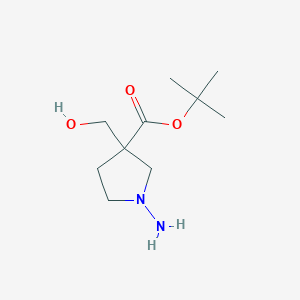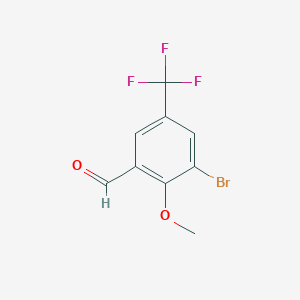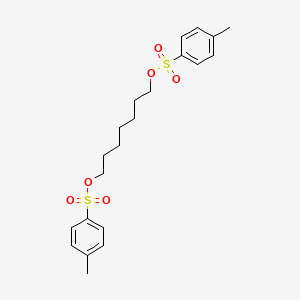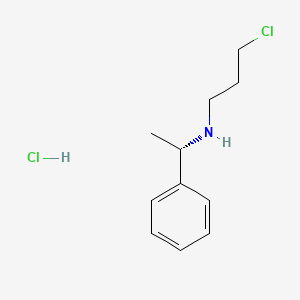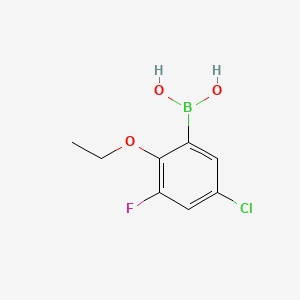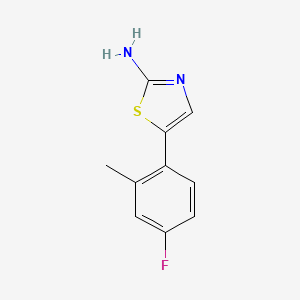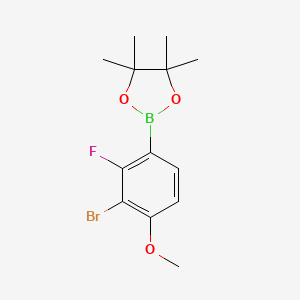![molecular formula C22H31N3O3 B14015151 n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide CAS No. 51865-86-2](/img/structure/B14015151.png)
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is a complex organic compound with a unique structure that includes cyclohexyl groups, a carbamoyl group, and a formyl(methyl)amino group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Formyl(methyl)amino Group: The formyl(methyl)amino group can be introduced via a formylation reaction using formic acid and formaldehyde in the presence of a catalyst.
Cyclohexylation: The cyclohexyl groups are introduced through a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide undergoes various types of chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[carboxyl(methyl)amino]benzamide.
Reduction: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[hydroxymethyl(methyl)amino]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Applications De Recherche Scientifique
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide involves its interaction with specific molecular targets. The formyl(methyl)amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Cyclohexyl-n-(cyclohexylcarbamoyl)-2-(diphenylphosphino)benzamide
- Cyclohexyl n-cyclohexylcarbamate
Uniqueness
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is unique due to the presence of the formyl(methyl)amino group, which provides additional sites for hydrogen bonding and interaction with biological targets. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different biological activities and applications.
Propriétés
Numéro CAS |
51865-86-2 |
|---|---|
Formule moléculaire |
C22H31N3O3 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide |
InChI |
InChI=1S/C22H31N3O3/c1-24(16-26)19-14-12-17(13-15-19)21(27)25(20-10-6-3-7-11-20)22(28)23-18-8-4-2-5-9-18/h12-16,18,20H,2-11H2,1H3,(H,23,28) |
Clé InChI |
OGGKWBMRDABYCI-UHFFFAOYSA-N |
SMILES canonique |
CN(C=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


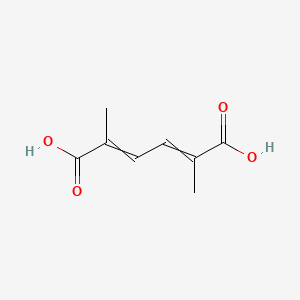
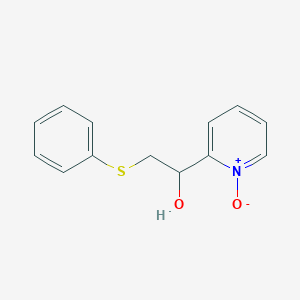
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

